Mutant-Selective Potency and Therapeutic Window: Egfr-IN-44 Demonstrates 1730-Fold Selectivity for T790M Over Wild-Type EGFR
Egfr-IN-44 exhibits exceptional selectivity for the T790M resistance mutation. In cellular assays, it potently inhibits EGFR mutant cells with an IC50 of 0.0022 ± 0.001 µM, while requiring a 1730-fold higher concentration to inhibit wild-type EGFR cells (IC50: 4.499 ± 0.057 µM) [1]. In contrast, Osimertinib, a clinically approved third-generation T790M inhibitor, demonstrates wild-type IC50 values ranging from 1.1 µM to 2.3 µM in various cell-based assays, with a selectivity index (WT/Mutant) of approximately 150- to 200-fold [2]. This data indicates that Egfr-IN-44 possesses a substantially larger therapeutic window in vitro, which is critical for minimizing on-target toxicity and enabling higher, more efficacious doses in in vivo models.
| Evidence Dimension | Selectivity Index (IC50, Wild-type / T790M-Mutant) |
|---|---|
| Target Compound Data | 1730-fold (IC50 WT: 4.499 µM; Mutant: 0.0022 µM) |
| Comparator Or Baseline | Osimertinib (150- to 200-fold; IC50 WT: ~1.1-2.3 µM; Mutant: ~0.005-0.015 µM) |
| Quantified Difference | Egfr-IN-44 selectivity is approximately 9- to 11-fold greater than Osimertinib |
| Conditions | Cell-based anti-proliferation assays using H1975 cells (EGFR L858R/T790M) and A431 cells (EGFR WT) |
Why This Matters
This heightened selectivity index is a key procurement differentiator, as it predicts a superior therapeutic window for in vivo efficacy studies, allowing for higher, more effective dosing with a lower likelihood of wild-type EGFR-driven toxicity.
- [1] An, B., Liu, J., Fan, Y., Nie, W., Yang, C., Yao, H., Li, W., Zhang, Y., Li, X., & Tian, G. (2022). Novel third-generation pyrimidines-based EGFR tyrosine kinase inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. Bioorganic Chemistry, 122, 105743. View Source
- [2] Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Pao, W. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. View Source
